Enzymatic Biosynthesis: (2S,3S)-DABA Synthesized via Four-Enzyme Pathway from L-Threonine
The cirratiomycin biosynthetic gene cluster encodes a dedicated four-enzyme pathway—CirR, CirS, CirQ, and CirB—that converts L-threonine to (2S,3S)-2,3-diaminobutyric acid ((2S,3S)-DABA) [1]. In vitro analysis of recombinant enzymes confirmed that this pathway produces (2S,3S)-DABA as the sole diastereomer, demonstrating stereospecific enzymatic control absent in 2,4-DAB biosynthesis. In contrast, 2,4-DAB biosynthesis in cyanobacteria proceeds via a distinct pathway involving diaminobutyrate decarboxylase (EC 4.1.1.86) and yields neurotoxic metabolites [2].
| Evidence Dimension | Biosynthetic route and enzymatic specificity |
|---|---|
| Target Compound Data | Four-enzyme pathway (CirR/S/Q/B) from L-threonine; (2S,3S)-DABA produced stereospecifically |
| Comparator Or Baseline | 2,4-DAB biosynthesis via diaminobutyrate decarboxylase in cyanobacteria; neurotoxic BMAA co-produced |
| Quantified Difference | Target compound pathway is stereospecific and operates in Gram-positive antibiotic-producing Streptomyces; comparator pathway occurs in cyanobacteria and produces neurotoxic products |
| Conditions | Heterologous expression and in vitro recombinant enzyme assays in Streptomyces viridifaciens and Streptomyces cirratus; CRISPR-cBEST gene inactivation |
Why This Matters
Procurement of (2S,3S)-DABA is essential for reconstituting the cirratiomycin biosynthetic pathway or engineering novel nonribosomal peptide antibiotics; 2,4-DAB cannot substitute due to fundamentally different enzymatic recognition.
- [1] Sakata S, Li J, Yasuno Y, Shinada T, Shin-ya K, Katsuyama Y, Ohnishi Y. Identification of the cirratiomycin biosynthesis gene cluster in Streptomyces cirratus: Elucidation of the biosynthetic pathways for 2,3-diaminobutyric acid and hydroxymethylserine. Chem Eur J. 2024;30(28):e202400271. doi:10.1002/chem.202400271. View Source
- [2] Nunn PB, Codd GA. Metabolic solutions to the biosynthesis of some diaminomonocarboxylic acids in nature: Formation in cyanobacteria of the neurotoxins 3-N-methyl-2,3-diaminopropanoic acid (BMAA) and 2,4-diaminobutanoic acid (2,4-DAB). Phytochemistry. 2017;144:253-270. doi:10.1016/j.phytochem.2017.09.015. View Source
